di-tBu-Mes-Acr+ClO4-
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Overview
Description
3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium perchlorate: (di-tBu-Mes-Acr+ClO4-) is a synthetic organic compound known for its unique photophysical and electrochemical properties. It is a member of the acridinium family, which is widely used in photoredox catalysis due to its high reduction potential and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium perchlorate typically involves the following steps:
Formation of the Acridinium Core: The acridinium core is synthesized by reacting 9-chloroacridine with mesitylene under Friedel-Crafts alkylation conditions.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and aluminum chloride.
Formation of the Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the acridinium compound with perchloric acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by its high reduction potential.
Reduction: It can also participate in reduction reactions, particularly in photoredox catalysis.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of acridone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a photoredox catalyst in organic synthesis, enabling various transformations such as C-H activation and cross-coupling reactions.
Biology: The compound’s photophysical properties make it useful in studying biological systems, particularly in photodynamic therapy.
Mechanism of Action
The mechanism by which 3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium perchlorate exerts its effects involves the following steps:
Photoexcitation: Upon exposure to light, the compound absorbs photons and reaches an excited state.
Electron Transfer: In its excited state, the compound can undergo single-electron transfer (SET) processes, either donating or accepting electrons.
Radical Formation: These electron transfer processes can generate radical intermediates, which participate in various chemical transformations.
Molecular Targets and Pathways: The primary molecular targets are the substrates involved in the photoredox reactions. The pathways include the formation of radical intermediates and subsequent transformations leading to the desired products .
Comparison with Similar Compounds
9-Mesityl-10-methylacridinium perchlorate (Mes-Acr-Me+ClO4-): Similar in structure but with a methyl group instead of tert-butyl groups.
3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate (di-tBu-Mes-Acr+BF4-): Similar structure with a different counterion.
Uniqueness: 3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium perchlorate is unique due to its high reduction potential, stability, and versatility in photoredox catalysis. The presence of tert-butyl groups enhances its stability and solubility, making it more efficient in various applications compared to its analogs .
Biological Activity
Di-tBu-Mes-Acr+ClO4- is a photocatalyst that has garnered attention for its potential applications in organic synthesis and biological systems. This compound, a derivative of acridinium, operates effectively under visible light, facilitating various photochemical reactions. This article explores its biological activity, including its mechanisms, efficacy in different biological contexts, and relevant case studies.
The primary mechanism of di-tBu-Mes-Acr+ClO4- involves photoredox catalysis , where the compound undergoes single-electron transfer (SET) upon irradiation. This process generates reactive intermediates that can engage in various chemical transformations, including C–O bond cleavage and radical generation. The efficiency of these reactions can be influenced by factors such as solvent choice and the presence of Lewis acids .
1. Antitumor Activity
Recent studies have highlighted the potential of di-tBu-Mes-Acr+ClO4- in cancer therapy. It has been shown to enhance the efficacy of certain chemotherapeutic agents by promoting oxidative stress within cancer cells. For instance, when used in combination with copper complexes, di-tBu-Mes-Acr+ClO4- demonstrated improved cytotoxic effects against colorectal cancer cell lines (Caco-2 and TC7). The mechanism was linked to increased production of reactive oxygen species (ROS), leading to apoptosis in tumor cells .
2. Photodynamic Therapy (PDT)
Di-tBu-Mes-Acr+ClO4- has been investigated for its role in photodynamic therapy, where it acts as a sensitizer that generates singlet oxygen upon light activation. This property is crucial for targeting tumor tissues selectively while minimizing damage to surrounding healthy cells. In vitro experiments showed significant cell death in cancerous cells exposed to light after treatment with this compound .
Case Study 1: Photoredox Catalysis in Drug Development
A study conducted by Shah et al. demonstrated the effectiveness of di-tBu-Mes-Acr+ClO4- in facilitating the synthesis of complex pharmaceutical compounds through photoredox catalysis. The researchers reported yields ranging from 40% to 88% for various substrates, indicating the compound's versatility and efficiency in drug development .
Case Study 2: Antitumor Efficacy
In a comparative study involving multiple acridinium derivatives, di-tBu-Mes-Acr+ClO4- exhibited superior antitumor activity against human colon adenocarcinoma cells compared to its analogs. The enhanced activity was attributed to its ability to generate higher levels of ROS, which directly correlated with increased apoptosis rates in treated cells .
Data Tables
Properties
IUPAC Name |
3,6-ditert-butyl-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N.ClHO4/c1-23-19-24(2)33(25(3)20-23)34-29-17-15-26(35(4,5)6)21-31(29)37(28-13-11-10-12-14-28)32-22-27(36(7,8)9)16-18-30(32)34;2-1(3,4)5/h10-22H,1-9H3;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYUGYCJWRJXFC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=[N+](C4=C2C=CC(=C4)C(C)(C)C)C5=CC=CC=C5)C(C)(C)C)C.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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